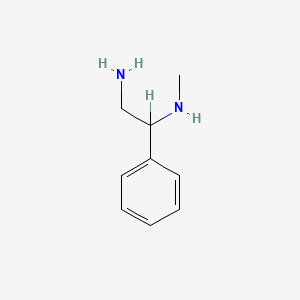
N1-Methyl-1-phenylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-1-phenylethylenediamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry
Reagent in Organic Synthesis
N1-Methyl-1-phenylethylenediamine serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the construction of various chemical entities through substitution, oxidation, and reduction reactions. For example, it can undergo oxidation with hydrogen peroxide to yield N1-Methyl-N1-phenylethane-1,2-diamine oxide, while reduction can produce N1-Methyl-N1-phenylethane-1,2-diamine itself.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing various industrial products. Its unique molecular structure imparts distinct reactivity that is advantageous for developing new materials and chemicals.
Biological Applications
Enzyme Interaction Studies
Research indicates that this compound can inhibit several enzymes involved in metabolic pathways. Notably, it has been identified as a fatty acid amide hydrolase (FAAH) inhibitor. This inhibition can lead to therapeutic effects in conditions such as pain and inflammation.
Case Study: FAAH Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced FAAH-mediated hydrolysis of fatty acid amides, suggesting its potential as an analgesic agent. This finding highlights its relevance in pain management strategies.
Therapeutic Potential
Pain Management and Inflammation
The compound's role as a FAAH inhibitor positions it as a candidate for treating chronic pain conditions. Its anti-inflammatory properties are also being explored for managing inflammatory diseases.
Neurological Disorders
Preliminary studies suggest that this compound may have benefits in managing anxiety and mood disorders due to its interaction with neurotransmitter systems. This potential opens avenues for research into its application in psychiatric medicine.
Eigenschaften
CAS-Nummer |
66308-14-3 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |
InChI-Schlüssel |
PSWHCXOXDHWTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













